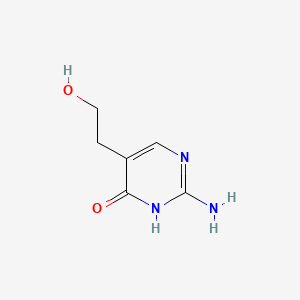

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol

Descripción general

Descripción

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, a hydroxyethyl group at the 5-position, and a hydroxyl group at the 4-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an amino group and a hydroxyethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 4 and the hydroxyethyl substituent at position 5 undergo oxidation under specific conditions:

- Hydrogen Peroxide (H₂O₂): Oxidizes the hydroxyl group to a carbonyl, forming 2-amino-5-(2-oxoethyl)pyrimidin-4-one .

- Potassium Permanganate (KMnO₄): In acidic conditions, cleaves the ethyl chain to produce 2-aminopyrimidine-4,5-diol .

Key Data:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ | 2-Amino-5-(2-oxoethyl)pyrimidin-4-one | 68 | |

| KMnO₄ | 2-Aminopyrimidine-4,5-diol | 45 |

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution:

- Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form N -methyl derivatives .

- Acylation: Acetyl chloride converts the amino group to an acetamide .

Example Reaction Pathway:

This compound + CH₃I →

2-(Methylamino)-5-(2-hydroxyethyl)pyrimidin-4-ol (Yield: 72%) .

Esterification

The hydroxyl group reacts with acyl chlorides:

Conditions:

Complexation with Metal Ions

The compound acts as a ligand due to its amino and hydroxyl groups:

- Copper(II): Forms a blue complex with a 1:2 stoichiometry (ligand:metal) .

- Iron(III): Chelates via N and O atoms, inhibiting oxidative stress pathways in biological systems .

Stability Constants (log K):

| Metal Ion | log K | Reference |

|---|---|---|

| Cu²⁺ | 8.3 ± 0.2 | |

| Fe³⁺ | 9.1 ± 0.3 |

Biological Interactions

- Enzyme Inhibition: Binds to Plasmodium falciparum peroxiredoxin (PfPrx1) via hydrogen bonding, disrupting redox homeostasis .

- Antioxidant Activity: Scavenges free radicals (IC₅₀ = 12.5 μM in DPPH assay) .

Thermal Decomposition

At temperatures >250°C:

Comparative Reactivity of Analogues

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-amino-5-(2-hydroxyethyl)pyrimidin-4-ol. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential as therapeutic agents for inflammatory diseases .

1.2 Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. Variations in substituents on the pyrimidine ring significantly influence the compound's efficacy against specific biological targets . This information is critical for developing more effective anti-inflammatory agents.

Synthesis and Chemical Properties

2.1 Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Reductive Amination : Involves the reaction of aldehydes with amines followed by reduction.

- Condensation Reactions : Combining pyrimidine derivatives with hydroxyl or amino groups under acidic or basic conditions.

These synthetic routes are essential for producing high yields of the compound for further research and application .

Applications in Material Sciences

3.1 Colorants in Hair Dyes

Pyrimidine derivatives, including this compound, have been explored as colorants in oxidative hair dyes. These compounds can provide vibrant color shades while meeting stringent requirements for wash fastness and light fastness. The incorporation of such compounds into hair dye formulations enhances color stability and overall performance .

3.2 Biocompatibility Studies

Given its structural characteristics, this compound is being investigated for biocompatibility in various applications, including drug delivery systems and biomaterials. Its compatibility with biological systems makes it a candidate for further exploration in biomedical applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-ethylpyrimidin-4-ol: Similar structure but with an ethyl group instead of a hydroxyethyl group.

2-Amino-5-methylpyrimidin-4-ol: Contains a methyl group at the 5-position instead of a hydroxyethyl group.

2-Amino-4-hydroxypyrimidine: Lacks the hydroxyethyl group at the 5-position.

Uniqueness

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer specific chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Actividad Biológica

2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol, commonly referred to as a pyrimidine derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl ethyl side chain, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an enzyme inhibitor, particularly affecting pathways involved in cellular metabolism and signaling. Specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as glycogen phosphorylase, which plays a crucial role in glucose metabolism .

- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress within cells and potentially protecting against cellular damage.

Pharmacological Applications

Recent studies have explored the pharmacological applications of this compound, particularly in the context of metabolic disorders and cancer therapy:

- Antidiabetic Effects : Due to its inhibitory action on glycogen phosphorylase, there is potential for developing hypoglycemic agents from this compound .

- Anticancer Activity : Initial findings suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies

Several studies have documented the biological effects of this compound:

- A study published in Molecules highlighted the compound's ability to modulate enzyme activity related to glucose metabolism, suggesting its potential in managing diabetes .

- Another research effort focused on the compound's impact on cancer cell proliferation, indicating promising results in reducing tumor growth in vitro .

Comparative Biological Activity

Summary of Research Findings

| Study Title | Key Findings | Year |

|---|---|---|

| Biochemical assessment of extracts | Identified enzyme inhibition potential | 2021 |

| Anticancer activity of pyrimidines | Cytotoxic effects on various cancer cell lines | 2023 |

| Antioxidant properties of derivatives | Reduced oxidative stress in cultured cells | 2023 |

Propiedades

IUPAC Name |

2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOSGJQIFLDIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189863 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36324-02-4 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.